molecular formula C15H8N2O2 B14890687 Isoindolo[1,2-b]quinazoline-10,12-dione

Isoindolo[1,2-b]quinazoline-10,12-dione

Cat. No.: B14890687
M. Wt: 248.24 g/mol
InChI Key: KYRHFTTYGXVIOH-UHFFFAOYSA-N
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Description

Isoindolo[1,2-b]quinazoline-10,12-dione ( 19910-55-5) is a polycyclic nitrogen-containing heterocycle with the molecular formula C 15 H 8 N 2 O 2 and a molecular weight of 248.24 g/mol . This compound is a structural analog of biologically active natural alkaloids and shares a close relationship with the potent chemotype of indoloquinazolines . Its planar, polycyclic framework makes it a subject of interest in medicinal chemistry, particularly for the development of novel antitumor agents . The core structure is recognized for its research value in oncology. Derivatives of related scaffolds have demonstrated significant cytotoxic and antiproliferative activities against human cancer cell lines, with structure-activity relationship (SAR) studies highlighting the importance of substitutions on the core skeleton for enhancing potency and selectivity . While the precise mechanism of action for this specific compound requires further investigation, related analogs are known to interact with topoisomerase enzymes, which are critical molecular targets in cancer therapy . This product is offered as a key chemical intermediate for researchers exploring synthetic methodologies, including novel intramolecular Diels-Alder furan (IMDAF) reactions and multi-component reactions . It serves as a privileged scaffold for constructing diverse chemical libraries aimed at drug discovery. This compound is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C15H8N2O2

Molecular Weight

248.24 g/mol

IUPAC Name

isoindolo[1,2-b]quinazoline-10,12-dione

InChI

InChI=1S/C15H8N2O2/c18-14-10-6-2-1-5-9(10)13-16-12-8-4-3-7-11(12)15(19)17(13)14/h1-8H

InChI Key

KYRHFTTYGXVIOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4C(=O)N3C2=O

Origin of Product

United States

Preparation Methods

Two-Component Condensation of 2-Aminobenzamides and Phthalaldehydes

A foundational approach involves the acid-catalyzed cyclocondensation of 2-aminobenzamides with phthalaldehydes. For instance, 2-aminobenzamide derivatives react with 2-formylbenzoic acid in methanol under hydrochloric acid catalysis at ambient temperatures (20–25°C). This method proceeds via initial imine formation, followed by intramolecular cyclization and dehydration to yield the isoindolo[1,2-b]quinazoline-10,12-dione framework. Notably, deuterium-labeling studies confirm a critical 1,3-hydride shift in the intermediate, which facilitates ring closure. Yields for this route typically range from 41% to 52%, depending on substituent electronic effects.

Reductive One-Pot Synthesis from Nitrobenzamides

An efficient one-pot reductive cyclization employs N-substituted 2-nitrobenzamides and 2-formylbenzoic acids in the presence of SnCl₂·2H₂O as a reducing agent. The nitro group is first reduced to an amine, which subsequently undergoes nucleophilic addition to both the formyl and carboxylic acid groups of the aldehyde substrate. Refluxing in ethanol for 4–6 hours affords isoindolo[1,2-b]quinazoline-10,12-diones in 55–68% yields . This method is advantageous for its operational simplicity and tolerance of electron-withdrawing substituents on the benzamide moiety.

Catalytic and Green Synthesis Approaches

Montmorillonite K10-Catalyzed Cyclization

Montmorillonite K10, a cost-effective and recyclable clay catalyst, enables the synthesis of isoindolo[1,2-b]quinazoline-10,12-diones under mild conditions. A mixture of isatoic anhydride , primary amines , and 2-formylbenzoic acid in ethanol undergoes catalysis at 80–85°C, with CO₂ evolution signaling reaction progress. The catalyst’s Brønsted acidity facilitates both imine formation and cyclodehydration, achieving yields of 65–72% . This green method minimizes waste and avoids toxic solvents, aligning with sustainable chemistry principles.

Mechanistic Elucidation and Intermediate Characterization

Key intermediates in these syntheses have been characterized via ¹H NMR and X-ray crystallography . For example, the crystal structure of 6-(3-chlorophenyl)-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione (a close analog) reveals orthorhombic symmetry with a Pbca space group, confirming the fused tetracyclic system. Mechanistic studies highlight the role of Schiff base intermediates , which undergo intramolecular attack by the amide nitrogen to form the quinazoline ring.

Comparative Analysis of Synthetic Methods

Method Catalyst/Solvent Temperature (°C) Time (h) Yield (%) Key Advantage
Two-component condensation HCl/MeOH 20–25 24 41–52 Ambient conditions
Reductive cyclization SnCl₂·2H₂O/EtOH 78 (reflux) 4–6 55–68 One-pot operation
Montmorillonite K10 EtOH 80–85 12–15 65–72 Eco-friendly, recyclable catalyst
Acetic acid cyclization Glacial AcOH 110–120 4–5 60–75 High functional group tolerance

Applications and Structural Derivatives

This compound derivatives exhibit notable FGFR1 inhibitory activity (IC₅₀ = 0.8–2.3 μM) and antiproliferative effects against human cancer cell lines. Structural modifications, such as introducing sulfonamide or nitro groups, enhance bioactivity while maintaining the core heterocyclic framework.

Chemical Reactions Analysis

Types of Reactions

Isoindolo[1,2-b]quinazoline-10,12-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.

    Substitution: Substitution reactions, particularly involving halogens or other nucleophiles, can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Such as halides or amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

Isoindolo[1,2-b]quinazoline-10,12-dione has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential anticancer properties.

    Organic Synthesis: It serves as a building block for synthesizing complex heterocyclic compounds with potential pharmacological activities.

    Biological Studies: The compound’s derivatives are investigated for their anti-inflammatory and antimicrobial properties.

Mechanism of Action

The mechanism of action of Isoindolo[1,2-b]quinazoline-10,12-dione involves its interaction with specific molecular targets and pathways. For instance, batracylin, a derivative, is known to inhibit DNA synthesis and induce apoptosis in cancer cells . The compound’s structure allows it to intercalate into DNA, disrupting the replication process and leading to cell death.

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities with Isoindolo[1,2-b]quinazoline-10,12-dione, differing primarily in substituents or fused ring systems:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Notable Properties
This compound C₁₅H₈N₂O₂ 248.24 Dual ketone groups at C10 and C12 Rigid planar structure; unknown bioactivity
8-Amino-10H-isoindolo[1,2-b]quinazolin-12-one C₁₅H₁₁N₃O 249.27 Amino group at C8 Enhanced solubility; potential bioactivity (PubChem: 71750)
2,6,8-Triaryl-1H-imidazo[4,5-g]quinazoline Varies by substituent ~350–400 (estimated) Imidazole ring fused at C4,5; aryl groups Reported pharmacological activity (e.g., kinase inhibition)

Pharmacological and Industrial Relevance

  • Imidazo[4,5-g]quinazolines : Demonstrated significant pharmacological properties, including antitumor and antimicrobial activities, attributed to their ability to interact with enzymatic targets (e.g., tyrosine kinases) .
  • 8-Amino-isoindoloquinazolinone: The amino group may improve water solubility and binding affinity to biological targets, though specific studies are lacking .

Key Structural Differences and Implications

  • Ring System Modifications: The imidazo[4,5-g]quinazoline scaffold replaces the isoindole moiety with an imidazole ring, increasing nitrogen content and altering electronic properties. This enhances hydrogen-bonding capacity, critical for target engagement .
  • Ketone vs. Amine Functionality : The dual ketones in this compound may confer rigidity and π-stacking ability, whereas amine groups in analogues facilitate protonation and solubility.

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